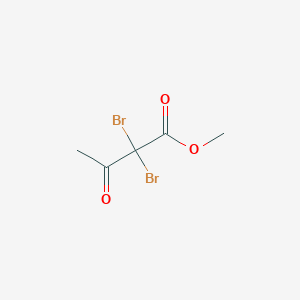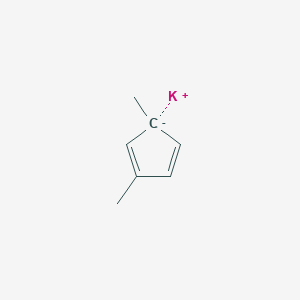![molecular formula C12H20Ge B14331428 2,3,7,8-Tetramethyl-5-germaspiro[4.4]nona-2,7-diene CAS No. 105191-70-6](/img/structure/B14331428.png)
2,3,7,8-Tetramethyl-5-germaspiro[4.4]nona-2,7-diene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3,7,8-Tetramethyl-5-germaspiro[4.4]nona-2,7-diene is an organogermanium compound characterized by its unique spiro structure. This compound is of interest due to its potential applications in organometallic chemistry and materials science. The presence of germanium in its structure imparts unique properties that differentiate it from other organic compounds.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,7,8-Tetramethyl-5-germaspiro[4.4]nona-2,7-diene typically involves the reaction of germanium tetrachloride with 2,3-dimethyl-1,3-butadiene in the presence of a reducing agent. The reaction is carried out under an inert atmosphere to prevent oxidation and at low temperatures to control the reaction rate. The product is then purified using standard techniques such as distillation or chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and implementing continuous flow processes to enhance efficiency and safety.
化学反应分析
Types of Reactions
2,3,7,8-Tetramethyl-5-germaspiro[4.4]nona-2,7-diene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form germanium oxides.
Reduction: Reduction reactions can yield germanium hydrides.
Substitution: The spiro structure allows for substitution reactions, particularly at the germanium center.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.
Major Products Formed
Oxidation: Germanium dioxide and other germanium oxides.
Reduction: Germanium hydrides.
Substitution: Various substituted germanium compounds depending on the reagents used.
科学研究应用
2,3,7,8-Tetramethyl-5-germaspiro[4.4]nona-2,7-diene has several scientific research applications:
Chemistry: Used as a precursor for synthesizing other organogermanium compounds.
Materials Science: Investigated for its potential in creating novel materials with unique electronic properties.
Biology and Medicine: Studied for its potential biological activity and as a component in drug design.
作用机制
The mechanism of action of 2,3,7,8-Tetramethyl-5-germaspiro[4.4]nona-2,7-diene involves its interaction with various molecular targets. The germanium center can form bonds with other elements, facilitating various chemical reactions. The spiro structure allows for unique interactions with biological molecules, potentially leading to biological activity.
相似化合物的比较
Similar Compounds
2,3-Dimethyl-5-germaspiro[4.4]nona-2,7-diene: Similar structure but with fewer methyl groups.
2,3,7,8-Tetramethyl-5-silaspiro[4.4]nona-2,7-diene: Silicon analog with similar properties but different reactivity.
Uniqueness
2,3,7,8-Tetramethyl-5-germaspiro[4.4]nona-2,7-diene is unique due to the presence of germanium, which imparts distinct electronic properties and reactivity compared to its silicon analogs. The tetramethyl substitution also enhances its stability and reactivity in various chemical reactions.
属性
CAS 编号 |
105191-70-6 |
|---|---|
分子式 |
C12H20Ge |
分子量 |
236.92 g/mol |
IUPAC 名称 |
2,3,7,8-tetramethyl-5-germaspiro[4.4]nona-2,7-diene |
InChI |
InChI=1S/C12H20Ge/c1-9-5-13(6-10(9)2)7-11(3)12(4)8-13/h5-8H2,1-4H3 |
InChI 键 |
FZQIBEHCFAQKLJ-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C[Ge]2(C1)CC(=C(C2)C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


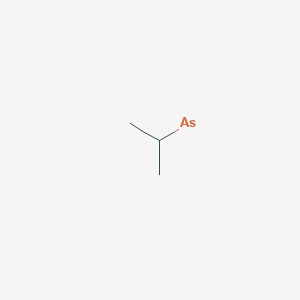

![Trichloro[2-(4-nitrophenyl)ethyl]silane](/img/structure/B14331362.png)


![1,3-Dithiolo[4,5-b][1,4]dithiin, 2-(1,3-dithiol-2-ylidene)-5,6-dihydro-](/img/structure/B14331382.png)
![Cyclopentyl(phenyl)[2-(pyrrolidin-1-yl)ethyl]silanol](/img/structure/B14331385.png)
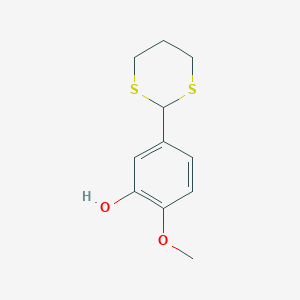
![4-[2-(Methanesulfonyl)ethyl]benzene-1,2-diol](/img/structure/B14331396.png)
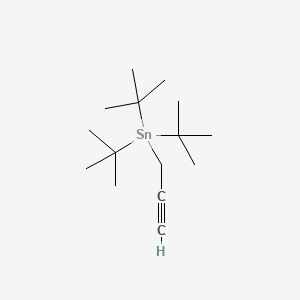
![N-Butyl-6-{[2-(1H-imidazol-5-yl)ethyl]amino}heptanamide](/img/structure/B14331409.png)
